molecular formula C6H9F3O2 B577951 Ethyl 2,3,3-trifluorobutanoate CAS No. 1219589-17-9

Ethyl 2,3,3-trifluorobutanoate

Cat. No.: B577951
CAS No.: 1219589-17-9
M. Wt: 170.131
InChI Key: LQRLDUUHECJDES-UHFFFAOYSA-N
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Description

Ethyl 2,3,3-trifluorobutanoate, also known as 2,3,3-trifluorobutyric acid ethyl ester, is a fluorinated organic compound with the molecular formula C6H9F3O2. It is a colorless liquid with a molecular weight of 170.13 g/mol. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3,3-trifluorobutanoate can be synthesized through several methods. One common method involves the reaction of 2,3,3-trifluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,3-trifluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3,3-trifluorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3,3-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound imparts unique electronic properties, making it a valuable intermediate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluorobutyrate: Another fluorinated ester with similar properties but different structural arrangement.

    Ethyl 2,2,2-trifluoroacetate: A related compound with a trifluoromethyl group attached to the alpha carbon.

Uniqueness

Ethyl 2,3,3-trifluorobutanoate is unique due to the position of the trifluoromethyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 2,3,3-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-3-11-5(10)4(7)6(2,8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRLDUUHECJDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746367
Record name Ethyl 2,3,3-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219589-17-9
Record name Ethyl 2,3,3-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219589-17-9
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